Potency and Subtype Selectivity Profile vs. AF-353, Gefapixant, and TNP-ATP
A-317491 sodium salt hydrate demonstrates a distinct potency and selectivity profile compared to other P2X3/P2X2/3 antagonists. While TNP-ATP is more potent at both P2X3 (IC50 = 1 nM) and P2X2/3 (IC50 = 7 nM) [1], it is a nucleotide analog with limited selectivity and utility. Against more advanced non-nucleotide antagonists, A-317491 shows comparable potency to Gefapixant (P2X3 IC50 100 nM vs 150 nM) but differs significantly from the more potent AF-353 (P2X3 IC50 10 nM; P2X2/3 IC50 80 nM) [1]. This data guides selection: A-317491 offers a balanced, well-characterized tool for standard P2X3/P2X2/3 blockade, while AF-353 provides higher potency, and Gefapixant offers oral bioavailability.
| Evidence Dimension | Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 100 nM (hP2X3), 100 nM (hP2X2/3) |
| Comparator Or Baseline | AF-353: 10 nM (hP2X3), 80 nM (hP2X2/3); Gefapixant: 150 nM (hP2X3), 220 nM (hP2X2/3); TNP-ATP: 1 nM (hP2X3), 7 nM (hP2X2/3) |
| Quantified Difference | A-317491 is 10-fold less potent than AF-353 at hP2X3 and 1.25-fold less potent at hP2X2/3. It is 1.5-fold more potent than Gefapixant at hP2X3. |
| Conditions | Recombinant human receptors in calcium flux assays [1]. |
Why This Matters
Precise potency data enables researchers to select the appropriate concentration range for in vitro assays and to interpret in vivo dose-response relationships relative to other tools.
- [1] Comparative Pharmacology of P2X3 and P2X2/3 Receptor Antagonists. Table 1. Compound IC50 Values. Purinergic Signal. 2021. View Source
